5-Methylthiazole-2-carboximidamide
Description
Properties
Molecular Formula |
C5H7N3S |
|---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
5-methyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C5H7N3S/c1-3-2-8-5(9-3)4(6)7/h2H,1H3,(H3,6,7) |
InChI Key |
XXVZKSAHUNVNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Thioacetamide and Halo-ketoesters
One established method involves reacting alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of an amine base such as triethylamine. This process proceeds via two main steps: cyclization to form the thiazole ring and subsequent dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further transformed into carboximidamide derivatives.
- Reaction Conditions:
- Solvent: Acetonitrile
- Base: Triethylamine (preferred alkyl amine)
- Molar ratios: Thioacetamide and amine in molar excess to halo-ketoester
- Temperature: Ambient to mild heating
- Mechanism: Nucleophilic attack of thioacetamide on the halo-ketoester, followed by ring closure and dehydration.
This method offers good control over substitution patterns and is scalable for industrial synthesis.
Conversion of Thiazole Carboxylates to Carboximidamides
Starting from methyl 5-methylthiazole-2-carboxylate, hydrolysis to the corresponding acid followed by amidation or direct transformation to the carboximidamide group is a common approach.
- Hydrolysis of esters to acids is typically performed under basic conditions (NaOH, aqueous solution, moderate heating).
- Conversion of carboxylic acids or esters to carboximidamides can be achieved by reaction with amidine reagents or by treatment with aminoguanidine derivatives.
For example, 2-amino-5-methylthiazole derivatives have been converted to carboximidamides by reaction with aminoguanidine hydrochloride in ethanol with catalytic lithium chloride, yielding hydrazinecarboximidamide functionalities.
Direct Synthesis via Aminoguanidine Hydrochloride
Phenylthiazolyl methyl ketone derivatives reacted with aminoguanidine hydrochloride under catalytic conditions produce hydrazinecarboximidamide derivatives. This approach can be adapted for methylthiazole substrates to yield 5-methylthiazole-2-carboximidamide analogs.
- Typical Conditions:
- Solvent: Absolute ethanol
- Catalyst: Lithium chloride (catalytic amount)
- Temperature: Reflux or room temperature depending on substrate reactivity
- Yields: Generally quantitative or high yields reported.
Alternative Routes Involving Thiazole-2-carboxylic Acid Hydrazides
A synthetic route involves preparing 2-acetamido-4-methylthiazole-5-carboxylate derivatives, followed by hydrazinolysis to yield acid hydrazides. These intermediates can be further reacted with isocyanates, isothiocyanates, or aldehydes to give various substituted carboximidamide derivatives, including 5-methylthiazole-2-carboximidamide.
- Key Steps:
- Acetylation of amino-thiazole esters
- Reaction with hydrazine hydrate to form hydrazides
- Condensation with aldehydes or isocyanates for further functionalization
- Reaction Medium: Pyridine or ethanol under reflux
- Yields: Good to excellent, with well-characterized intermediates.
- The use of thioacetamide with halo-ketoesters provides a robust and versatile method for constructing the thiazole ring with controlled methyl substitution and offers a convenient handle for further functionalization to carboximidamides.
- Aminoguanidine hydrochloride is a reliable reagent for introducing carboximidamide groups on thiazole rings, with catalytic lithium chloride enhancing reaction rates and yields.
- Hydrazide intermediates derived from ester hydrolysis and hydrazinolysis allow for diverse chemical modifications, enabling the synthesis of a broad range of 5-methylthiazole-2-carboximidamide derivatives with potential biological activities.
- Reaction conditions such as solvent choice, temperature, and molar ratios critically influence product purity and yield, with ethanol and pyridine being common solvents facilitating smooth transformations.
- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product structure and purity.
The preparation of 5-Methylthiazole-2-carboximidamide is well-established through multiple synthetic routes, primarily involving thiazole ring formation via cyclization of halo-ketoesters with thioacetamide and subsequent functional group transformations to introduce the carboximidamide moiety. The use of aminoguanidine hydrochloride and hydrazide intermediates provides versatile and high-yielding pathways. These methods are supported by detailed research findings demonstrating their efficiency, scalability, and applicability in producing high-purity compounds suitable for further chemical or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methylthiazole-2-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylthiazole-2-carboximidamide involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, which contribute to its biological activities .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazolidinones: Exhibits antimicrobial and anticancer activities
Uniqueness: 5-Methylthiazole-2-carboximidamide stands out due to its unique combination of biological activities and its versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
